1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester is a complex organic compound with a molecular formula of C20H19NO4 and a molecular weight of 337.37 g/mol . This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester typically involves the reaction of pyrrole derivatives with appropriate reagents under controlled conditions. One common method includes the use of a catalyst-free and environmentally friendly reaction that yields the desired product in excellent yield and short time duration . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include trifluoroacetic acid as a catalyst under microwave conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester can be compared with other similar compounds, such as:
Benzoylpyrrolopyrrole carboxylic acid derivatives: These compounds also possess high anti-inflammatory and analgesic activity.
Dimethyl-5-(2,2-dimethyl-4,6-dioxohexahydropyrimidin-5-yl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate: Known for its excellent yield and short reaction time.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various fields of research and industry.
Properties
CAS No. |
170238-94-5 |
---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl 3,4-bis(4-methoxyphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-23-15-8-4-13(5-9-15)17-12-21-19(20(22)25-3)18(17)14-6-10-16(24-2)11-7-14/h4-12,21H,1-3H3 |
InChI Key |
TWYOSWBHPXGQGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=C2C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.